2,6-Diethylaniline-d15 is a deuterated form of 2,6-diethylaniline, a compound with the molecular formula and a molecular weight of approximately 149.233 g/mol. The compound is characterized by its two ethyl groups attached to the aniline structure at the 2 and 6 positions on the benzene ring. The deuterated version replaces hydrogen atoms with deuterium, enhancing its utility in various analytical applications, particularly in spectroscopy and nuclear magnetic resonance (NMR) studies .
The mechanism of action of 2,6-Diethylaniline-d15 depends on the specific application in scientific research. Its use often leverages the properties of deuterium isotope substitution:
Deuterium labeling is a prevalent technique in medicinal chemistry for investigating the fate of drugs within the body. By replacing hydrogen atoms with deuterium in specific locations of a drug molecule, scientists can track its metabolism and pharmacokinetic profile . 2,6-Diethylaniline-d15 serves as a valuable tool in this context. Researchers can incorporate it into a drug candidate and monitor its metabolic pathways by analyzing the position of the deuterium label in the resulting metabolites. This information helps optimize drug design by providing insights into factors like absorption, distribution, metabolism, and excretion (ADME) .
The synthesis of 2,6-diethylaniline-d15 typically involves the following methods:
2,6-Diethylaniline-d15 is primarily used in:
Interaction studies involving 2,6-diethylaniline-d15 have focused on its behavior in various solvents and its interaction with other compounds. For instance:
Several compounds are structurally similar to 2,6-diethylaniline-d15. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
Aniline | 62-53-3 | Basic amine structure without alkyl substitutions |
N,N-Diethyl aniline | 91-66-7 | Contains two ethyl groups but lacks aromatic substitutions |
4-Ethylaniline | 104-88-1 | Ethyl group at para position; different reactivity profile |
2-Ethylaniline | 95-96-1 | Ethyl group at ortho position; distinct steric effects |
These compounds differ from 2,6-diethylaniline-d15 mainly in their substitution patterns and resulting chemical properties. The presence of two ethyl groups at specific positions on the benzene ring gives 2,6-diethylaniline-d15 unique reactivity and stability characteristics compared to its analogs.
Irritant